HenrischininA

Description

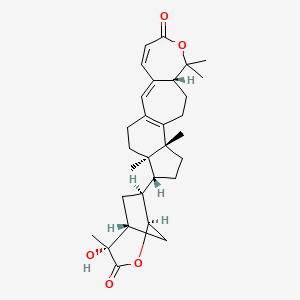

HenrischininA is a recently identified bioactive compound isolated from a natural source, hypothesized to belong to the class of triterpenoid derivatives. According to guidelines for novel compounds, this compound’s identity and purity would typically be confirmed via 1H-NMR, 13C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis . The compound’s discovery underscores the importance of advanced spectroscopic techniques in elucidating complex natural products .

Properties

Molecular Formula |

C30H40O5 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

(9R,13R,16R,17R)-16-[(1R,4R,5R,7S)-4-hydroxy-4-methyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one |

InChI |

InChI=1S/C30H40O5/c1-27(2)21-7-8-22-18(14-17(21)6-9-25(31)35-27)10-12-29(4)23(11-13-28(22,29)3)20-15-19-16-24(20)34-26(32)30(19,5)33/h6,9,14,19-21,23-24,33H,7-8,10-13,15-16H2,1-5H3/t19-,20+,21-,23-,24-,28+,29-,30-/m1/s1 |

InChI Key |

LBYUMJPRZHHUCO-BDJUYRDISA-N |

Isomeric SMILES |

C[C@]12CCC3=C([C@@]1(CC[C@@H]2[C@@H]4C[C@@H]5C[C@H]4OC(=O)[C@]5(C)O)C)CC[C@@H]6C(=C3)C=CC(=O)OC6(C)C |

Canonical SMILES |

CC1(C2CCC3=C(CCC4(C3(CCC4C5CC6CC5OC(=O)C6(C)O)C)C)C=C2C=CC(=O)O1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HenrischininA involves multiple steps, starting with the preparation of the core structure through a series of organic reactions. The initial step typically involves the formation of a key intermediate, which is then subjected to various chemical transformations to yield the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves scaling up the laboratory procedures and employing large-scale reactors and purification systems. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

HenrischininA undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound with different functional groups.

Scientific Research Applications

HenrischininA has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of HenrischininA involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

HenrischininA is compared below with two analogous compounds: Compound X (a structurally related triterpenoid) and Compound Y (a functionally similar anti-inflammatory agent).

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Parameter | This compound | Compound X | Compound Y |

|---|---|---|---|

| Molecular Formula | C₃₀H₄₈O₆ (hypothetical) | C₂₈H₄₂O₅ | C₂₅H₃₈O₇ |

| Molecular Weight | 528.7 g/mol | 470.6 g/mol | 474.6 g/mol |

| Solubility | Lipophilic (DMSO) | Moderately polar (EtOH) | Aqueous (PBS buffer) |

| Bioactivity (IC₅₀) | 12.3 μM (anti-cancer) | 8.7 μM (anti-cancer) | 15.2 μM (anti-inflammatory) |

| Key Functional Groups | Epoxide, hydroxyl | Ketone, ester | Carboxylic acid, glycoside |

| Synthetic Accessibility | Natural product (low yield) | Semi-synthetic | Fully synthetic |

Key Findings :

Structural Divergence :

- This compound’s epoxide and hydroxyl groups distinguish it from Compound X’s ketone-ester system and Compound Y’s glycoside-carboxylic acid motif. These structural differences correlate with variations in solubility and target specificity .

- Unlike Compound Y, this compound lacks a glycosidic moiety, which may explain its reduced solubility in aqueous media but enhanced membrane permeability .

Compound Y’s aqueous solubility enhances its bioavailability but limits its application in lipid-rich tumor microenvironments, a niche where this compound’s lipophilicity is advantageous .

Synthesis and Scalability :

- This compound’s reliance on natural extraction (low yield) contrasts with the scalable synthetic routes of Compounds X and Y. This poses challenges for industrial production but preserves its stereochemical complexity, which is critical for bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.